molecular formula C28H43Cl2N5O5S B12302284 1-(2-acetamido-3,3-dimethylbutanoyl)-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride

1-(2-acetamido-3,3-dimethylbutanoyl)-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride

Cat. No.: B12302284
M. Wt: 632.6 g/mol
InChI Key: LDWASNPVOMODPJ-UHFFFAOYSA-N
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Description

1-(2-acetamido-3,3-dimethylbutanoyl)-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemical research. This compound features a unique combination of functional groups, including acetamido, aminobutoxy, thiazolyl, and hydroxypyrrolidine moieties, which contribute to its diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-acetamido-3,3-dimethylbutanoyl)-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of key intermediates, such as the acetamido and aminobutoxy derivatives, followed by their coupling with the thiazolyl and hydroxypyrrolidine components. Reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction parameters, such as reagent concentrations, reaction time, and purification techniques, is crucial to achieve cost-effective and efficient production. Advanced techniques like chromatography and crystallization may be employed to purify the compound to the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2-acetamido-3,3-dimethylbutanoyl)-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions may involve the replacement of functional groups with other chemical entities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features may allow it to act as a ligand or inhibitor in various biochemical assays.

Medicine

In the field of medicine, 1-(2-acetamido-3,3-dimethylbutanoyl)-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride may be investigated for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, the compound may be used in the formulation of specialty chemicals, pharmaceuticals, or agrochemicals. Its unique properties may enhance the performance or stability of these products.

Mechanism of Action

The mechanism of action of 1-(2-acetamido-3,3-dimethylbutanoyl)-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(2-acetamido-3,3-dimethylbutanoyl)-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride include other acetamido, aminobutoxy, thiazolyl, and hydroxypyrrolidine derivatives. Examples include:

  • 1-(2-acetamido-3,3-dimethylbutanoyl)-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide
  • 1-(2-acetamido-3,3-dimethylbutanoyl)-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;monohydrochloride

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features

Properties

Molecular Formula

C28H43Cl2N5O5S

Molecular Weight

632.6 g/mol

IUPAC Name

1-(2-acetamido-3,3-dimethylbutanoyl)-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride

InChI

InChI=1S/C28H41N5O5S.2ClH/c1-17-24(39-16-31-17)19-8-9-20(23(12-19)38-11-7-6-10-29)14-30-26(36)22-13-21(35)15-33(22)27(37)25(28(3,4)5)32-18(2)34;;/h8-9,12,16,21-22,25,35H,6-7,10-11,13-15,29H2,1-5H3,(H,30,36)(H,32,34);2*1H

InChI Key

LDWASNPVOMODPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O)OCCCCN.Cl.Cl

Origin of Product

United States

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